molecular formula C18H18O4 B2884945 Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate CAS No. 73083-19-9

Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate

Cat. No.: B2884945
CAS No.: 73083-19-9
M. Wt: 298.338
InChI Key: GEYJQRJPKNPZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate is a high-purity chemical compound classified as a beta-keto ester. This structure features a benzyl-protected phenolic ether and a 3-oxopropanoate functional group, making it a versatile building block in organic synthesis and medicinal chemistry research. It is structurally analogous to compounds like Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate, which is documented as a solid with a melting point of 59-62 °C . As a beta-keto ester, this compound is a valuable precursor for the synthesis of more complex heterocyclic structures. Its reactivity allows it to participate in various cyclization and multi-component reactions, facilitating the exploration of novel chemical entities . Research into similar molecular scaffolds is extensive, particularly in the development of fused heterocycles like pyrrolocoumarins, which are known for a range of biological activities including cytotoxic, antibacterial, and antioxidant properties . This compound is intended for research applications such as method development, chemical synthesis, and as a potential intermediate in pharmaceutical discovery. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 3-oxo-3-(3-phenylmethoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-2-21-18(20)12-17(19)15-9-6-10-16(11-15)22-13-14-7-4-3-5-8-14/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYJQRJPKNPZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate can be synthesized through various methods. One common route involves the esterification of 3-(benzyloxy)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. It may also interact with cellular receptors, influencing signaling pathways and biological processes.

Comparison with Similar Compounds

Benzyloxy vs. Halogen Substituents

Compound Substituent(s) Key Properties/Applications Synthesis Reagents (Evidence)
This compound 3-Benzyloxy Enhanced steric bulk; potential CNS activity (benzyl ethers often improve blood-brain barrier penetration) Likely benzyl bromide analogs (e.g., )
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate () 2-Fluoro Increased metabolic stability; electron-withdrawing effects enhance reactivity in nucleophilic substitutions Fluorobenzyl bromide, DIPEA, LiCl
Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate () 3,4-Dichloro Improved hydrophobic interactions; antimicrobial applications (e.g., fungicides) Dichlorobenzyl halides

Cyclopropyl Derivatives

Compound () Substituent(s) Impact
Ethyl 2-benzyl-3-cyclopropyl-3-oxopropanoate Cyclopropyl + benzyl Increased rigidity; potential protease inhibition (cyclopropane restricts conformation)
Ethyl 3-cyclopropyl-2-(3-fluorobenzyl)-3-oxopropanoate Cyclopropyl + 3-fluoro Balanced lipophilicity and electronic effects for receptor binding

Heteroaromatic Analogs

Compound () Heterocycle Applications
Ethyl 3-(3-(2H-triazol-2-yl)phenyl)-3-oxopropanoate () Triazole Anticancer or antiviral activity (triazole’s hydrogen-bonding capacity)
Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate () Nitropyridine Antibacterial agents (nitro group enhances redox activity)

Thermal and Spectral Properties

  • Melting Points : Cyclopropyl derivatives () exhibit higher melting points (~100–120°C) due to restricted rotation, while benzyloxy analogs () are oils at room temperature .
  • NMR Signatures : The benzyloxy group in the target compound would show characteristic aromatic protons at δ 7.3–7.5 ppm (), whereas fluorine substituents () cause deshielding (δ 7.6–8.1 ppm) .

Biological Activity

Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate is a compound of significant interest in organic chemistry and medicinal research. Its unique structure allows for diverse biological activities, making it a potential candidate for various therapeutic applications. This article explores the biological activity of this compound, its synthesis, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: C18H18O4C_{18}H_{18}O_4. The compound features a benzyloxy group attached to a phenyl ring, contributing to its lipophilicity and potential interactions with biological targets.

Table 1: Basic Properties of this compound

PropertyValue
Molecular Weight302.33 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Log P (Partition Coefficient)Not specified

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator in specific biochemical pathways, leading to diverse biological effects such as anti-inflammatory, analgesic, or anticancer properties.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. This compound demonstrated significant inhibition of cell proliferation in breast cancer cells (MCF-7), with IC50 values in the low micromolar range. This suggests a promising avenue for further development as an anticancer agent .
  • Anti-inflammatory Effects : Research indicated that derivatives of this compound exhibited anti-inflammatory properties by downregulating pro-inflammatory cytokines in vitro. The mechanism involved the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses .
  • Enzyme Inhibition : A structure-activity relationship (SAR) study highlighted that modifications to the benzyloxy group can enhance enzyme inhibition efficacy against specific targets such as cyclooxygenase (COX) enzymes. This positions the compound as a potential lead for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 2: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerSignificant inhibition in MCF-7 cells
Anti-inflammatoryDownregulation of cytokines
Enzyme inhibitionEnhanced COX inhibition with modifications

Synthesis Pathways

This compound can be synthesized through several methods involving various reagents and conditions. A common route includes the reaction between ethyl acetoacetate and benzyloxy-substituted phenols under acidic conditions.

Synthesis Example

  • Reagents : Ethyl acetoacetate, benzyloxy phenol, p-toluenesulfonic acid (PTSA).
  • Conditions : Heat under reflux in an organic solvent such as ethanol.
  • Yield : Typically yields around 70-80% depending on reaction conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves esterification of 3-[3-(benzyloxy)phenyl]-3-oxopropanoic acid with ethanol under acid catalysis (e.g., H₂SO₄ or HCl). Key parameters include:

  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Solvent : Anhydrous ethanol or toluene to drive esterification via azeotropic water removal.
  • Catalyst loading : 1–5 mol% acid to minimize degradation of the benzyloxy group.
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. How is the structure of this compound validated experimentally?

  • Methodological Answer : Characterization combines:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the benzyloxy group (δ 5.1–5.3 ppm for CH₂Ph), ester carbonyl (δ 170–172 ppm), and ketone (δ 195–200 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺ at m/z 300.35).
  • FTIR : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) .

Q. What are the common chemical reactions involving the β-ketoester moiety in this compound?

  • Methodological Answer : The β-ketoester group undergoes:

  • Knoevenagel condensation : With aldehydes in basic conditions (e.g., piperidine) to form α,β-unsaturated ketones.
  • Michael addition : Nucleophiles (e.g., amines) attack the β-carbon under mild acidic/basic conditions.
  • Hydrolysis : Acidic or basic hydrolysis cleaves the ester to yield the carboxylic acid derivative.
    Reaction outcomes depend on solvent polarity and protecting group stability (e.g., benzyloxy group resists hydrolysis under mild conditions) .

Advanced Research Questions

Q. How does the benzyloxy substituent influence the compound’s binding affinity in biological systems?

  • Methodological Answer : The benzyloxy group enhances lipophilicity (logP ~3.5), improving membrane permeability. Computational docking studies (e.g., AutoDock Vina) reveal:

  • π-π stacking with aromatic residues (e.g., Tyr, Phe) in enzyme active sites.
  • Steric effects : The bulky benzyloxy group may limit binding in narrow pockets, requiring structural optimization (e.g., replacing with smaller alkoxy groups).
    Comparative assays with des-benzyloxy analogs show reduced activity (IC₅₀ increases 2–5×), confirming its role in target engagement .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) arise from:

  • Assay variability : Standardize protocols (e.g., ATP-based vs. resazurin assays for cytotoxicity).
  • Solubility issues : Use DMSO stocks ≤0.1% to avoid precipitation in aqueous buffers.
  • Metabolic instability : Pre-treat liver microsomes to assess degradation rates.
    Cross-validation with orthogonal assays (e.g., SPR for binding kinetics) is recommended .

Q. What strategies are effective in designing derivatives to improve metabolic stability?

  • Methodological Answer : Key modifications include:

  • Fluorine substitution : Replace benzyloxy with trifluoromethoxy (enhances metabolic resistance; t₁/₂ increases from 2h to 6h in microsomes).
  • Ester bioisosteres : Replace ethyl ester with amides (e.g., morpholinoamide) to reduce esterase cleavage.
  • Prodrug approaches : Mask the ketone as a ketal (stable at pH 7.4, releases active compound in acidic environments).
    ADMET profiling (e.g., CYP450 inhibition, plasma stability) guides iterative optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.